4-bromo-3-methyl-1H-indole-6-carboxylic acid
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Overview
Description
4-Bromo-3-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These interactions can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic outcomes.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can produce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methyl-1H-indole-6-carboxylic acid typically involves the bromination of 3-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 4-position of 3-methylindole. The resulting 4-bromo-3-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like 4-amino-3-methyl-1H-indole-6-carboxylic acid.
- Oxidation reactions produce compounds like 4-bromo-3-formyl-1H-indole-6-carboxylic acid.
- Reduction reactions result in products like 4-bromo-3-methyl-1H-indole-6-methanol .
Scientific Research Applications
4-Bromo-3-methyl-1H-indole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in cancer and antimicrobial research.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 4-Bromo-1H-indole-6-carboxylic acid
- 3-Methyl-1H-indole-6-carboxylic acid
- 4-Bromo-3-methyl-1H-indole-2-carboxylic acid
Comparison: 4-Bromo-3-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group at specific positions on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-3-methyl-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-4-12-8-3-6(10(13)14)2-7(11)9(5)8/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHPSZBWPIAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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